Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate
Description
Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3-phenylureido group at position 5 and a methyl propanoate moiety linked via a thioether bond at position 2. This structure combines electron-rich aromatic systems with sulfur-containing groups, which are known to enhance bioactivity and metabolic stability .
Ethyl bromopropionate or similar alkylating agents may be used to introduce the thioether-linked propanoate group, as seen in related compounds .
Properties
IUPAC Name |
methyl 2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S2/c1-8(10(18)20-2)21-13-17-16-12(22-13)15-11(19)14-9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,14,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRGJWAGOFBGHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate generally involves a multi-step synthetic route:
Thiadiazole Ring Formation: : The synthesis typically begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.
Ureido Group Introduction: : The phenylureido group is introduced via a reaction between the thiadiazole derivative and phenyl isocyanate.
Thioesterification: : The final step involves the thioesterification of the thiadiazole-phenylurea intermediate with methyl 2-mercaptopropanoate, typically under mild acidic conditions to obtain the desired methyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is optimized for scalability and efficiency. This involves:
Utilization of continuous flow reactors for the cyclization and subsequent reactions.
Catalysts or reagents that enhance yield and purity while minimizing by-products.
Implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate undergoes several types of chemical reactions, including:
Oxidation: : Leading to the formation of sulfoxides or sulfones.
Reduction: : Resulting in the formation of thiols or amines.
Nucleophilic Substitution: : At the ester or ureido sites, yielding various derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or meta-chloroperbenzoic acid.
Reducing Agents: : Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: : Including amines, alcohols, and thiols under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation can yield sulfone derivatives, while nucleophilic substitution at the ester site can produce amide or thioether derivatives.
Scientific Research Applications
Chemistry
Ligand Development: : This compound serves as a building block for designing ligands for metal complexes used in catalysis.
Synthesis of Heterocyclic Compounds: : Its unique structure aids in the synthesis of other heterocyclic frameworks.
Biology and Medicine
Antimicrobial Agents: : It exhibits potential antimicrobial activity due to its thiadiazole ring.
Enzyme Inhibition: : Acts as a potential enzyme inhibitor in biochemical pathways.
Industry
Material Science: : Used in the development of polymers and materials with specific electronic or photonic properties.
Agricultural Chemicals: : Precursor for synthesizing agrochemicals with improved efficacy.
Mechanism of Action
Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate exerts its effects through various mechanisms, including:
Binding to Metal Ions: : The thiadiazole ring can chelate metal ions, influencing catalytic activity or inhibiting metalloproteins.
Enzyme Interaction: : The ureido group can form hydrogen bonds or interact with the active sites of enzymes, altering their activity.
Cellular Pathways: : It can modulate biological pathways by acting as an inhibitor or activator of specific enzymes.
Comparison with Similar Compounds
Key Features :
- 3-Phenylureido Group : Enhances lipophilicity and hydrogen-bonding capacity.
- Methyl Propanoate: Improves solubility and serves as a metabolic handle.
Comparison with Similar Compounds
Substituent-Driven Structural and Physical Properties
The compound’s properties are influenced by substituents on the thiadiazole ring. Below is a comparison with structurally related analogs from and :
Observations :
- Melting Points : The target compound’s melting point is unreported, but analogs with aromatic thioethers (e.g., 5e, 5j) exhibit lower melting points (132–140°C) compared to alkylthio derivatives like 5f (158–160°C), suggesting steric and electronic effects .
- Yield : Higher yields (79–88%) are observed for benzylthio or chlorobenzylthio derivatives (e.g., 5h, 5j) due to favorable reactivity in thioether formation .
Biological Activity
Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a methyl ester group, a thiadiazole ring, and a phenylureido moiety. Its molecular formula can be represented as .
Table 1: Structural Components
| Component | Description |
|---|---|
| Methyl Ester | Enhances solubility and bioavailability |
| Thiadiazole Ring | Contributes to biological activity |
| Phenylureido Group | Potentially interacts with biological targets |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Mcl-1 Protein : The compound binds to the BH3-binding groove of the Mcl-1 protein, which plays a crucial role in regulating apoptosis. By inhibiting Mcl-1, the compound promotes caspase-dependent apoptosis in cancer cells.
- Antimicrobial Activity : Thiadiazole derivatives have been shown to exhibit significant antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Anticancer Activity
In recent studies, this compound demonstrated promising results in reducing tumor volume in xenograft models. A notable study indicated a 75% reduction in tumor volume without significant body weight loss in treated mice .
Antimicrobial Studies
Research has indicated that thiadiazole derivatives exhibit potent antimicrobial activity against both gram-positive and gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the thiadiazole ring can enhance efficacy against specific pathogens.
Case Studies
- Xenograft Mouse Model : In a controlled study involving tumor-bearing mice, administration of the compound led to significant apoptosis in tumor cells as evidenced by histological analysis and caspase activation assays.
- Antimicrobial Efficacy : A series of experiments conducted on various bacterial strains revealed that the compound effectively inhibited growth at low micromolar concentrations, suggesting its potential as an antimicrobial agent.
Q & A
Q. What are the standard synthetic routes for Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
Intermediate preparation : The 1,3,4-thiadiazole core is synthesized via cyclization of thiosemicarbazides or via Hantzsch-type reactions. For example, 5-phenylamino-1,3,4-thiadiazole intermediates are prepared using classical methods involving thiourea derivatives and hydrazine .
Functionalization : The thiol group at the 2-position of the thiadiazole reacts with methyl 2-chloropropanoate (or similar esters) under basic conditions (e.g., NaOH/KOH in aqueous or alcoholic media) to introduce the thioether linkage .
Ureido group incorporation : The 3-phenylureido moiety is introduced via nucleophilic substitution or coupling reactions, often using phenyl isocyanate or carbodiimide-mediated coupling .
Q. Optimization tips :
- Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity.
- Monitor reaction progress via TLC or HPLC to minimize side products.
- Adjust pH carefully during acidification steps to avoid premature precipitation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
A combination of methods ensures structural confirmation and purity assessment:
- IR spectroscopy : Identifies key functional groups (e.g., C=O ester at ~1700 cm⁻¹, NH ureido at ~3300 cm⁻¹) .
- NMR :
- ¹H NMR : Signals for the methyl ester (~3.6–3.8 ppm), thiadiazole protons (~7.0–8.5 ppm), and ureido NH protons (~10–12 ppm) .
- ¹³C NMR : Confirms carbonyl groups (ester C=O at ~165–170 ppm) and aromatic carbons .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Contradictions often arise from impurities, tautomerism, or dynamic effects. Strategies include:
- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and assigns connectivity. For example, HMBC correlations between the thiadiazole C-2 and the thioether sulfur confirm the linkage .
- Variable-temperature NMR : Detects tautomeric equilibria (e.g., thiol ↔ thione) by observing signal splitting at low temperatures .
- X-ray crystallography : Provides unambiguous confirmation of solid-state structure, especially for ureido-thiadiazole derivatives .
Q. What methodologies are recommended for evaluating the compound’s biological activity, such as antifungal or enzyme inhibitory effects?
- Antifungal assays :
- Broth microdilution (CLSI M27/M38) : Determines MIC values against Candida spp. or Aspergillus spp. .
- Ergosterol inhibition : Quantify ergosterol levels in C. albicans via LC-MS/MS after compound treatment to assess disruption of fungal membrane biosynthesis .
- Enzyme inhibition (e.g., IDO1) :
Q. How can computational modeling guide the design of derivatives with enhanced activity?
- QSAR studies : Correlate structural features (e.g., logP, H-bond donors) with bioactivity using regression models .
- Molecular dynamics simulations : Predict stability of ligand-protein complexes (e.g., thiadiazole derivatives bound to CYP51 in fungi) over 100-ns trajectories .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) to prioritize synthesizable candidates .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in silico predictions and experimental bioactivity results?
- Re-evaluate force field parameters : Ensure docking studies use updated protein structures (e.g., from PDB) and solvent models.
- Check compound stability : Degradation in assay media (e.g., ester hydrolysis) may reduce observed activity. Confirm stability via HPLC .
- Synergistic effects : Test combinations with known inhibitors (e.g., fluconazole) to identify potentiating interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
